molecular formula C15H13ClN2O5 B5776782 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

Cat. No. B5776782
M. Wt: 336.72 g/mol
InChI Key: IVPUSIRKUBVRSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide and its derivatives involves multi-step chemical processes, including nitration, chlorination, and amide formation. For example, synthesis methodologies may involve the reaction of chloronitrobenzene derivatives with dimethoxyphenylamine under specific conditions to yield the target compound. These processes are carefully designed to ensure the selective introduction of functional groups at desired positions on the benzene ring, achieving high purity and yield of the final product (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide has been elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule, highlighting the planarity or non-planarity of the aromatic systems, the orientation of substituents, and the degree of conjugation among the functional groups. Such structural insights are crucial for understanding the compound's reactivity and interactions with other molecules (Shtamburg et al., 2012).

Chemical Reactions and Properties

4-Chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide participates in various chemical reactions, influenced by its functional groups. The nitro group makes it a candidate for reduction reactions, while the chloro and amide groups facilitate substitution and coupling reactions, respectively. These properties enable the compound to serve as a precursor or intermediate in the synthesis of more complex molecules. The compound's reactivity is further influenced by the electron-donating and withdrawing effects of the substituents, affecting its chemical stability and reaction pathways (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. These properties are critical for the compound's application in materials science, where they influence its behavior in solid-state forms, solubility in various solvents, and thermal stability. Understanding these properties is essential for designing processes for the compound's isolation, purification, and integration into functional materials (He et al., 2014).

properties

IUPAC Name

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)17-15(19)9-3-4-13(16)14(5-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUSIRKUBVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

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